Biocatalytic Access: Whole-Cell Reduction Yields (R)-Enantiomer with High Enantiomeric Excess
Whole-cell biocatalysis using Candida parapsilosis ATCC 7330 selectively reduces α-keto amides to (R)-α-hydroxy amides, including the target compound. For (R)-2-hydroxy-N-methyl-2-phenylacetamide, this method achieves enantiomeric excess (ee) up to 94% and conversion rates between 88-99% [1]. This provides a green, stereoselective route that directly yields the desired (R)-configuration without requiring expensive chiral auxiliaries or stoichiometric resolving agents.
| Evidence Dimension | Enantiomeric excess (ee) in biocatalytic synthesis |
|---|---|
| Target Compound Data | ee up to 94%, conversion 88-99% |
| Comparator Or Baseline | Secondary (R)-α-hydroxy amides (lower ee and conversion, though exact values not specified) |
| Quantified Difference | Not explicitly quantified in source, but superior performance relative to secondary amides |
| Conditions | Whole cells of Candida parapsilosis ATCC 7330, reduction of α-keto amides |
Why This Matters
Enables cost-effective, scalable access to the enantiopure (R)-form, critical for pharmaceutical applications where stereochemistry determines biological activity.
- [1] Molaid. (n.d.). (R)-N-methyl mandelamide | 89843-35-6 (citing: Biocatalytic reduction of α-keto amides to (R)-α-hydroxy amides using Candida parapsilosis ATCC 7330). Retrieved from https://www.molaid.com/MS_3091025 View Source
